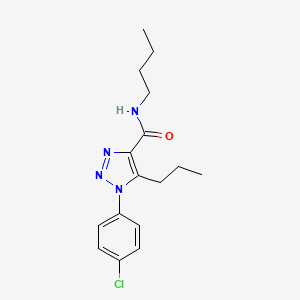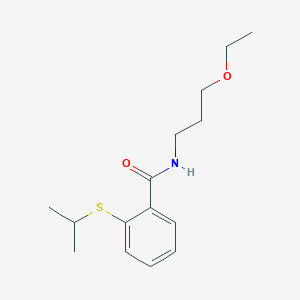
N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a butyl group, a chlorophenyl group, and a propyl group attached to the triazole ring, along with a carboxamide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.
Introduction of Substituents: The butyl, chlorophenyl, and propyl groups can be introduced through various substitution reactions. For instance, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as fluconazole and itraconazole These compounds share a similar triazole ring structure but differ in their substituents and functional groups, leading to variations in their biological activities and applications
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for the development of new materials, therapeutic agents, and industrial applications. Further research is needed to fully explore its capabilities and applications.
Propriétés
IUPAC Name |
N-butyl-1-(4-chlorophenyl)-5-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O/c1-3-5-11-18-16(22)15-14(6-4-2)21(20-19-15)13-9-7-12(17)8-10-13/h7-10H,3-6,11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRILZEPWGWNPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(2,6-difluorophenyl)acetamide](/img/structure/B4645273.png)

![4-oxo-4-{2-[3-(4-propoxyphenyl)propanoyl]hydrazino}butanoic acid](/img/structure/B4645288.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B4645295.png)
![3-(4-METHOXYPHENYL)-N-[4-(N-METHYLACETAMIDO)PHENYL]PROPANAMIDE](/img/structure/B4645314.png)
![N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4645317.png)
![3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B4645325.png)
![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4645340.png)
![N-(2-furylmethyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]thiourea](/img/structure/B4645342.png)
![2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N~1~-(2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4645349.png)
![methyl 5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4645369.png)
![(2,3-DICHLOROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4645377.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4645379.png)
![[2-bromo-4-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-methoxybenzoate](/img/structure/B4645381.png)
